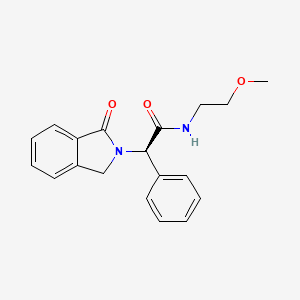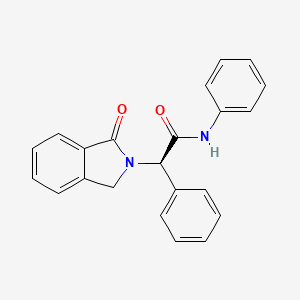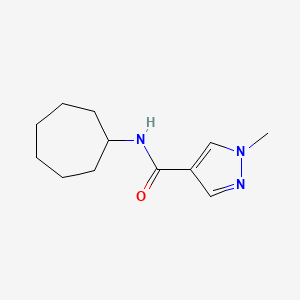
N-cycloheptyl-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-methylpyrazole-4-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in a variety of scientific research applications, including the study of neurodegenerative diseases, pain management, and addiction.
Mechanism of Action
N-cycloheptyl-1-methylpyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the endogenous ligand glycine. This results in a decrease in the activity of the NMDA receptor, which in turn leads to a decrease in calcium influx and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to decrease neuronal damage and improve cognitive function following brain injury. Additionally, this compound has been shown to decrease hyperalgesia and allodynia in models of chronic pain. However, the use of this compound in humans is limited due to its potential for adverse effects, such as hallucinations and psychosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-1-methylpyrazole-4-carboxamide in lab experiments is its potency and selectivity as an NMDA receptor antagonist. This allows for precise manipulation of NMDA receptor activity in animal models. However, the use of this compound in humans is limited due to its potential for adverse effects, such as hallucinations and psychosis. Additionally, this compound has a relatively short half-life, which can make dosing and administration challenging.
Future Directions
There are a number of future directions for the study of N-cycloheptyl-1-methylpyrazole-4-carboxamide and its potential therapeutic applications. One area of research is the development of more selective NMDA receptor antagonists that have fewer adverse effects. Additionally, research is ongoing into the potential use of this compound in the treatment of addiction and chronic pain. Finally, there is interest in the development of this compound-based imaging agents for the study of NMDA receptor activity in vivo.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the NMDA receptor that has been extensively studied in the field of neuroscience. It has a number of potential therapeutic applications, including the treatment of neurodegenerative diseases, chronic pain, and addiction. However, its use in humans is limited due to its potential for adverse effects, and further research is needed to develop more selective NMDA receptor antagonists with fewer adverse effects.
Synthesis Methods
The synthesis of N-cycloheptyl-1-methylpyrazole-4-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with cycloheptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-cycloheptyl-1-methylpyrazole-4-carboxamide has been used in numerous scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. In animal models, this compound has been shown to prevent neuronal damage and improve cognitive function. Additionally, this compound has been used in the study of chronic pain and addiction, as NMDA receptors are involved in the development and maintenance of these conditions.
properties
IUPAC Name |
N-cycloheptyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15-9-10(8-13-15)12(16)14-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKBEZYJZYNAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)
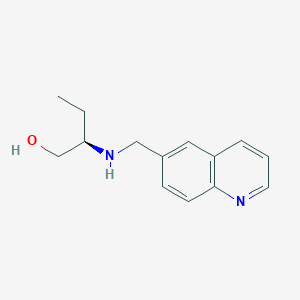
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)
![(2S)-2-[(2-chloro-4-fluorophenyl)methylamino]butan-1-ol](/img/structure/B7645079.png)
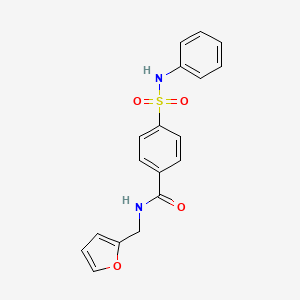
![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

